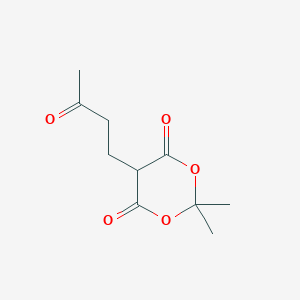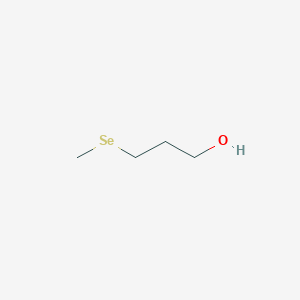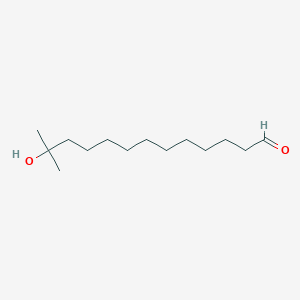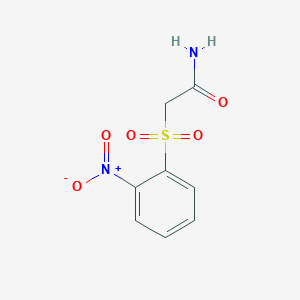
2-Cyclopropene-1,1-dicarboxylic acid, 2-propyl-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropene-1,1-dicarboxylic acid, 2-propyl-, dimethyl ester is a chemical compound with the molecular formula C10H14O4 It is a derivative of cyclopropene, characterized by the presence of two carboxylic acid ester groups and a propyl substituent on the cyclopropene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1,1-dicarboxylic acid, 2-propyl-, dimethyl ester typically involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. One common method is the reaction of a suitable alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like copper or rhodium. The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropene-1,1-dicarboxylic acid, 2-propyl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropene derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Cyclopropene-1,1-dicarboxylic acid, 2-propyl-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclopropene-1,1-dicarboxylic acid, 2-propyl-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release the active carboxylic acid form, which can then interact with specific biological pathways. The cyclopropene ring’s strained structure makes it reactive, allowing it to participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane-1,1-dicarboxylic acid: Similar in structure but lacks the propyl and ester groups.
Cyclopropane-1,2-dicarboxylic acid dimethyl ester: Differing in the position of the carboxylic acid groups and the presence of dimethyl ester groups.
Propriétés
Numéro CAS |
90311-68-5 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
dimethyl 2-propylcycloprop-2-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C10H14O4/c1-4-5-7-6-10(7,8(11)13-2)9(12)14-3/h6H,4-5H2,1-3H3 |
Clé InChI |
ZIZNXYAOEBABGJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC1(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14361886.png)
![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)



![1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline](/img/structure/B14361912.png)
![3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14361913.png)



![2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride](/img/structure/B14361960.png)
![5-[(1H-Inden-5-yl)oxy]pentanoic acid](/img/structure/B14361965.png)
![N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14361975.png)

